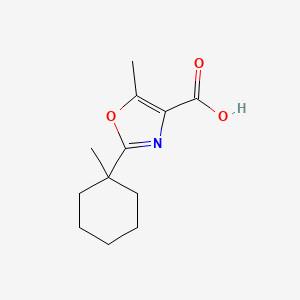![molecular formula C8H15NO2 B12894227 [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol is a chemical compound that belongs to the class of oxazoline derivatives This compound is characterized by the presence of a tert-butyl group and a methanol moiety attached to an oxazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a suitable catalyst to form the oxazoline ring. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butyl group into the oxazoline ring, followed by reduction and purification steps . This method offers advantages in terms of scalability, safety, and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives with different oxidation states.
Reduction: Reduction reactions can further modify the oxazoline ring or the methanol moiety.
Substitution: The tert-butyl group or the methanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with ketone or aldehyde functionalities, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is employed in the development of new materials and catalysts for industrial processes.
Comparación Con Compuestos Similares
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol can be compared with other oxazoline derivatives and similar compounds:
[(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl]methyl 4-methylbenzenesulfonate: This compound has a similar oxazoline ring structure but with different substituents, leading to distinct properties and applications.
Tert-butyl (3R, 5R)-3,5-dihydroxy-7-N-phthaloylimino heptanonate: Another related compound with a tert-butyl group, but with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h6,10H,4-5H2,1-3H3/t6-/m1/s1 |
Clave InChI |
QKZPPUZEXMEYMU-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)C1=NO[C@H](C1)CO |
SMILES canónico |
CC(C)(C)C1=NOC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


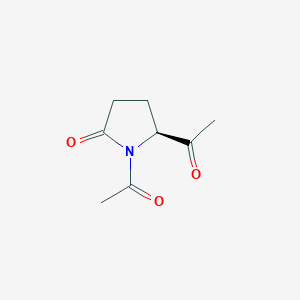
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/no-structure.png)
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
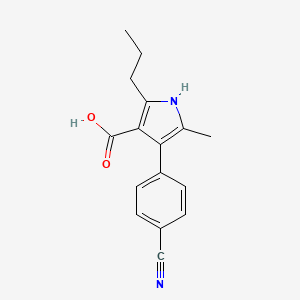
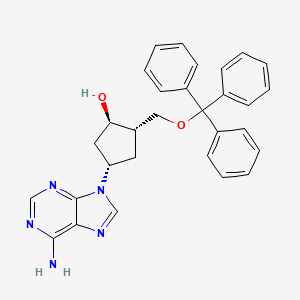
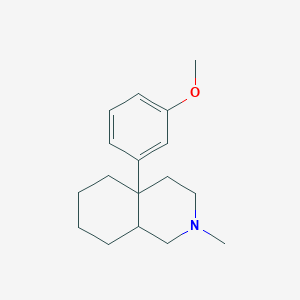
![Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
